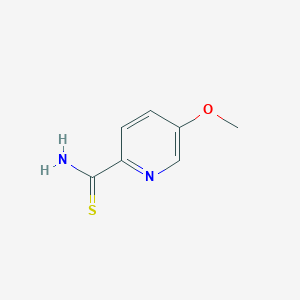

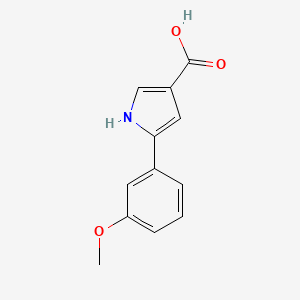

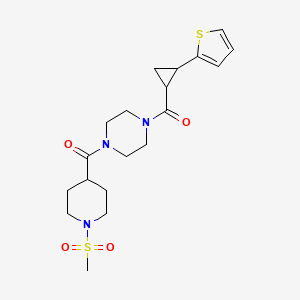

![molecular formula C16H15FN2O2S B2674460 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 886924-77-2](/img/structure/B2674460.png)

2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids.

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing benzimidazole derivatives, including those related to 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole, focusing on optimizing reaction conditions to improve yield and purity. For instance, Huang Jin-qing et al. (2009) synthesized 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination, confirming the structure of the product by 1H NMR Huang Jin-qing, 2009.

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been investigated for their antibacterial and antioxidant properties. For example, Li Shi et al. (2015) studied sulfone derivatives containing 1,3,4-oxadiazole moieties, demonstrating significant antibacterial activity against rice bacterial leaf blight and enhancing plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities Li Shi et al., 2015.

Electrochemical and Catalytic Applications

Research has also focused on the electrochemical applications of benzimidazole derivatives, including their use in electric double layer capacitors (EDLCs) and as catalysts in chemical syntheses. For instance, N. Handa et al. (2008) applied an ionic liquid based on a benzimidazole derivative as an electrolyte for EDLCs, showing excellent rate capability and durability N. Handa et al., 2008.

Antioxidant Capacity Assays

The antioxidant capacity of benzimidazole derivatives has been assessed through various assays, indicating the potential of these compounds in mitigating oxidative stress. I. Ilyasov et al. (2020) discussed the reaction pathways in antioxidant capacity assays, highlighting the specificity and relevance of benzimidazole derivatives in these processes I. Ilyasov et al., 2020.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-ethylsulfonyl-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRODTZSIRFBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

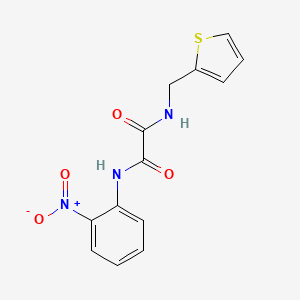

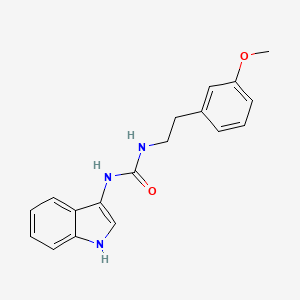

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

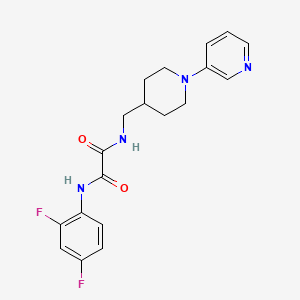

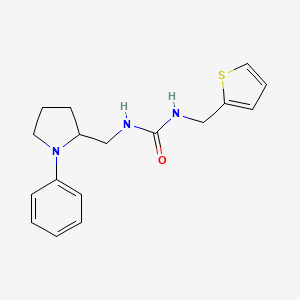

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)

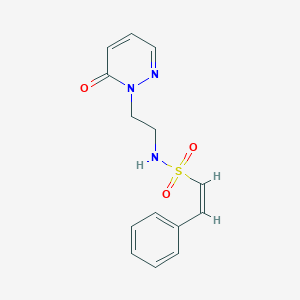

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)

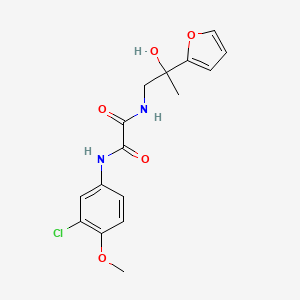

![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)